Z-Nle-OH

Description

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWMOZOCYAHNC-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426354 |

Source

|

| Record name | Z-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39608-30-5 |

Source

|

| Record name | Z-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Structure and Properties of Z-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-norleucine, commonly abbreviated as Z-Nle-OH. It details the molecule's structure, physicochemical properties, and its relevance in scientific research, particularly in the field of peptide chemistry.

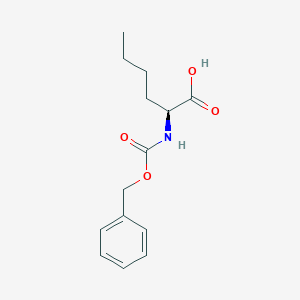

Molecular Structure of this compound

This compound is a derivative of the amino acid L-norleucine.[1] The designation "Z" refers to the benzyloxycarbonyl (also known as carbobenzoxy or Cbz) group, which is attached to the alpha-amino group of norleucine. This group serves as a crucial protecting group in peptide synthesis.[2][3] The "-OH" suffix indicates the presence of a free carboxyl group at the C-terminus of the molecule.

The core structure consists of:

-

A Norleucine (Nle) Moiety : Norleucine is an isomer of leucine (B10760876) with a linear, unbranched four-carbon side chain extending from the alpha-carbon.

-

A Benzyloxycarbonyl (Z or Cbz) Protecting Group : This group is composed of a benzyl (B1604629) ring attached to a carbonyl group, which in turn is linked to the nitrogen atom of the norleucine's amino group via an oxygen atom. Its primary function is to prevent the amino group from participating in unwanted reactions during peptide bond formation.[3]

Below is a two-dimensional representation of the this compound structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [2] |

| Molecular Weight | 265.30 g/mol | |

| Appearance | White powder or crystal | |

| Purity | ≥98% (HPLC) | |

| Melting Point | 100-107 °C | |

| Storage Temperature | 0-8 °C | |

| CAS Number | 15027-13-1 (for DL-form) | |

| PubChem CID | 263476 (for DL-form) |

Experimental Protocols and Applications

This compound is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl group provides robust protection for the amine functionality, which can be removed under specific conditions, typically through hydrogenolysis.

3.1 General Protocol for Peptide Coupling using this compound

This protocol outlines a general workflow for the incorporation of a this compound residue into a growing peptide chain during solution-phase peptide synthesis.

Materials:

-

This compound

-

Amino acid or peptide with a free amino group (H-Xaa-OR)

-

Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: Dissolve this compound and the amino component (H-Xaa-OR) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Activation: Cool the solution to 0 °C. Add the coupling reagents (e.g., 1.1 equivalents of HATU and 2 equivalents of DIPEA) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted using an appropriate organic solvent. The organic layer is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified by flash chromatography or recrystallization to yield the desired Z-Nle-Xaa-OR peptide.

The following diagram illustrates the general workflow for peptide coupling.

Caption: Peptide coupling workflow.

3.2 Applications

-

Peptide Synthesis : this compound is a valuable reagent for introducing norleucine residues into synthetic peptides. Norleucine is often used as a non-oxidizable substitute for methionine, aiding in the creation of more stable peptide-based therapeutics.

-

Pharmaceutical Research : As a component of synthetic peptides, it is instrumental in the development of novel therapeutic agents and research reagents.

-

Protein Engineering : It is used in the design and synthesis of modified proteins to enhance their stability and functionality.

Conclusion

This compound is a well-characterized amino acid derivative with a defined structure and reliable physicochemical properties. Its primary role as a protected building block in peptide synthesis makes it an indispensable tool for researchers in chemistry, biochemistry, and drug development. The methodologies for its use are well-established, allowing for the controlled and efficient synthesis of complex peptides and proteins with enhanced features.

References

An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for N-benzyloxycarbonyl-L-norleucine, an essential building block in peptide synthesis and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data.

Introduction

N-benzyloxycarbonyl-L-norleucine (also known as N-Cbz-L-norleucine or Z-L-norleucine) is a protected form of the non-proteinogenic amino acid L-norleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of L-norleucine, preventing unwanted side reactions during peptide coupling.[1] This protection is readily achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2][3] This reaction is fundamental in peptide chemistry, enabling the controlled, stepwise assembly of amino acid residues into complex peptide chains.[4]

The core of the synthesis involves the reaction of L-norleucine with benzyl (B1604629) chloroformate in an aqueous basic solution. The base plays a critical role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Core Synthesis Pathway: The Schotten-Baumann Reaction

The synthesis of N-benzyloxycarbonyl-L-norleucine is predominantly achieved via the Schotten-Baumann reaction. This reaction involves the nucleophilic acyl substitution of benzyl chloroformate with the amino group of L-norleucine.

The reaction proceeds as follows:

-

Deprotonation: The amino group of L-norleucine is deprotonated by a base (e.g., sodium hydroxide) to enhance its nucleophilicity.

-

Nucleophilic Attack: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion.

-

Neutralization: The protonated amine is neutralized by the base, and the hydrochloric acid byproduct is neutralized to prevent the protonation of the starting amine.

A general schematic of this reaction is presented below.

Caption: General schematic of the Schotten-Baumann reaction for N-Cbz protection.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the synthesis of N-Cbz protected amino acids.

Materials:

-

L-Norleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Dissolution of L-Norleucine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-norleucine in a 1M aqueous solution of sodium hydroxide. The amount of base should be stoichiometrically equivalent to the L-norleucine.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate and an additional equivalent of 1M sodium hydroxide solution dropwise and simultaneously from separate addition funnels. Maintain the temperature of the reaction mixture between 0 and 5 °C. The pH of the solution should be maintained in the alkaline range (pH 9-10).

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

The N-benzyloxycarbonyl-L-norleucine will precipitate as a white solid or oil.

-

-

Isolation and Purification:

-

If the product precipitates as a solid, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product separates as an oil, extract it into a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quantitative Data

The following table summarizes the key quantitative data for N-benzyloxycarbonyl-L-norleucine and its racemic counterpart.

| Parameter | N-benzyloxycarbonyl-L-norleucine | N-benzyloxycarbonyl-DL-norleucine | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | N/A |

| Molecular Weight | 265.31 g/mol | 265.31 g/mol | N/A |

| Appearance | White to off-white solid | White to off-white crystalline powder | |

| Melting Point | Not available | 104.0 to 108.0 °C | |

| Purity (HPLC) | >98.0% (typical) | >98.0% | |

| Specific Rotation ([α]²⁰/D) | Not available | N/A | N/A |

Logical Workflow of the Synthesis

The synthesis of N-benzyloxycarbonyl-L-norleucine follows a logical progression from starting materials to the final purified product. The workflow diagram below illustrates these steps.

Caption: Experimental workflow for the synthesis of N-benzyloxycarbonyl-L-norleucine.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-norleucine via the Schotten-Baumann reaction is a robust and reliable method widely employed in the field of peptide chemistry. This guide has provided a detailed overview of the synthesis pathway, a comprehensive experimental protocol, and relevant quantitative data to assist researchers and professionals in the successful preparation of this important N-protected amino acid. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to Z-Nle-OH: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a synthetic amino acid derivative of significant interest in peptide synthesis and biochemical research. This document details its physicochemical properties, provides a detailed protocol for its synthesis, outlines its application in experimental assays, and discusses its potential role in modulating protease-mediated signaling pathways.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 39608-30-5[1] |

| Molecular Weight | 265.30 g/mol [1] |

| Molecular Formula | C₁₄H₁₉NO₄[1] |

| Appearance | White to off-white powder |

| Synonyms | N-Benzyloxycarbonyl-L-norleucine, Z-L-Norleucine |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol |

| Storage | Store at 4°C for short-term and -20°C for long-term storage |

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes the synthesis of this compound from L-norleucine and benzyl (B1604629) chloroformate.

Materials:

-

L-Norleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of L-Norleucine: In a round-bottom flask, dissolve L-norleucine (1 equivalent) in a 1 M sodium carbonate solution. Cool the flask in an ice bath with continuous stirring.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Simultaneously, add a 2 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction: Allow the reaction to proceed for 2-3 hours at 0°C, followed by stirring at room temperature for an additional hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with a small amount of diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of 2 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

In Vitro Enzyme Inhibition Assay

This compound and its derivatives can be utilized to study the inhibition of proteases. The following is a general protocol for a fluorometric enzyme inhibition assay.

Materials:

-

This compound (or a peptide derivative)

-

Target protease (e.g., a cysteine protease like cathepsin B)

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, the protease, and the fluorogenic substrate in the appropriate assay buffer.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer. Then, add varying concentrations of the inhibitor (this compound). Include a control group with no inhibitor.

-

Enzyme Addition: Add a fixed concentration of the protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence intensity.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

Protease-Mediated Signaling Pathway

Proteases are integral to various signaling pathways, where their activity can initiate or propagate cellular signals through the cleavage of specific substrates. This compound, as a component of protease inhibitors, can be used to probe these pathways. The following diagram illustrates a generalized protease-activated signaling cascade that can be modulated by such inhibitors.

Caption: Generalized protease-mediated signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical flow of the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Solubility Profile of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a key building block in peptide synthesis and pharmaceutical research. Understanding the solubility of this compound is critical for its effective use in various experimental and developmental workflows. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 52-59 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -9 ± 1º (c=1.028% in MeOH) |

Solubility of this compound in Various Solvents

For context, the unprotected L-norleucine has a water solubility of 16 g/L at 23 °C.

| Solvent | Solubility of this compound | Solubility of Analogs | Remarks |

| Dimethyl Sulfoxide (DMSO) | Expected to be high | Fmoc-D-Nle-OH: 100 mg/mL (with sonication) Boc-L-Nle-OH: ≥ 200 mg/mL | DMSO is a common solvent for Z-protected amino acids. High solubility is anticipated. |

| Dimethylformamide (DMF) | Expected to be soluble | Z-Nle-Nle-OH: Suggested as a solvent if DMSO fails. | DMF is another polar aprotic solvent frequently used for peptide synthesis and is likely to be a good solvent for this compound. |

| Ethanol | Expected to be soluble | Z-Nle-Nle-OH: Suggested as a solvent if DMSO fails. L-Norleucine (unprotected): Insoluble. | The Z-group should increase solubility in alcohols compared to the free amino acid. |

| Methanol (B129727) | Expected to be soluble | Z-L-norleucine: Used as a solvent for optical rotation measurement. | Similar to ethanol, methanol is expected to be a suitable solvent. |

| Water | Expected to be low to insoluble | Z-Nle-Nle-OH: Suggested as a solvent to try. L-Norleucine (unprotected): 16 g/L at 23 °C. N-Benzyloxycarbonyl-D-norleucine: Low water solubility. | The hydrophobic Z-group and the alkyl side chain of norleucine significantly reduce aqueous solubility. |

| Chloroform | Expected to be soluble | - | A common solvent for protected amino acids. |

| Ethyl Acetate | Expected to be soluble | - | A moderately polar solvent where solubility is plausible. |

| Hexanes/Heptane | Expected to be insoluble | - | Non-polar aliphatic solvents are unlikely to dissolve the polar this compound. |

Disclaimer: The solubility data for this compound is largely qualitative and inferred from related compounds. For precise quantitative measurements, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . Below is a detailed protocol that can be adapted for this compound.

Shake-Flask Method for Equilibrium Solubility Determination

1. Principle: An excess amount of the solid compound (this compound) is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC-UV, gravimetry).

2. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven).

3. Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification:

-

HPLC-UV Method:

-

Prepare a calibration curve of this compound in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the peak area.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Gravimetric Method:

-

Accurately weigh an evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue (this compound) is achieved.

-

Calculate the solubility in mg/mL or g/L based on the mass of the residue and the volume of the solution used.

-

-

4. Data Analysis: The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or in molarity (mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

This comprehensive guide provides researchers and drug development professionals with the necessary information to effectively handle and utilize this compound in their studies. While direct quantitative solubility data remains elusive, the provided qualitative profile, along with detailed experimental protocols, empowers users to determine precise solubility values tailored to their specific experimental conditions.

References

Z-Nle-OH in Peptide Chemistry: A Technical Guide to Its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) in peptide chemistry. It provides a comprehensive overview of its role as a crucial building block in the synthesis of peptides, particularly for therapeutic applications. This document delves into the protective function of the Z-group, detailed experimental protocols, potential side reactions, and the significance of incorporating norleucine into peptide structures.

The Role of this compound in Peptide Synthesis

This compound is an N-terminally protected form of the non-proteinogenic amino acid L-norleucine. The key to its function lies in the benzyloxycarbonyl (Z or Cbz) group, which serves as a temporary protecting group for the alpha-amino group of norleucine. This protection is fundamental to modern peptide synthesis, enabling the controlled, stepwise assembly of amino acids into a defined peptide sequence.

The primary mechanism of action of this compound is to prevent the free amine of norleucine from participating in unwanted side reactions during the formation of a peptide bond. By masking the N-terminal amine, the carboxyl group of this compound can be selectively activated and coupled to the free N-terminus of another amino acid or peptide chain. Following the coupling reaction, the Z-group can be selectively removed under specific conditions to reveal the N-terminal amine of the newly elongated peptide, ready for the next coupling cycle. This iterative process forms the basis of both solution-phase and solid-phase peptide synthesis.[1][2][3][4]

Norleucine (Nle) is often used as a substitute for methionine (Met) in synthetic peptides. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone during synthesis and purification, which can lead to a heterogeneous product with altered biological activity.[5] Norleucine, being an isomer of leucine (B10760876) with a linear, unbranched, and non-oxidizable aliphatic side chain, provides a stable alternative that often retains or even enhances the biological activity of the parent peptide.

Mechanism of Protection and Deprotection

The utility of this compound is defined by the chemical properties of the benzyloxycarbonyl protecting group.

Introduction of the Z-Group (Benzyloxycarbonylation)

The Z-group is typically introduced by reacting the free amino acid (norleucine in this case) with benzyl (B1604629) chloroformate under basic conditions. The base neutralizes the HCl byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the carbonyl carbon of benzyl chloroformate.

Peptide Bond Formation

Once protected, this compound can be used in a peptide coupling reaction. The carboxylic acid is activated, typically using a carbodiimide (B86325) reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. The activated this compound then reacts with the free N-terminus of another amino acid or peptide.

Deprotection of the Z-Group

A key advantage of the Z-group is its selective removal under conditions that typically do not affect other common protecting groups, such as tert-butyl (tBu) or fluorenylmethoxycarbonyl (Fmoc) based groups, making it orthogonal in many synthetic strategies. The most common method for Z-group cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This reaction is clean, as the byproducts are toluene (B28343) and carbon dioxide.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Z-Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realm of peptide chemistry and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective moieties, the benzyloxycarbonyl (Z or Cbz) group stands as a foundational and versatile tool for the temporary masking of amine functionalities. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis by enabling controlled, stepwise chain elongation.[1] This technical guide provides a comprehensive exploration of the core principles of the Z protecting group, from its introduction and stability to its cleavage under various conditions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Function and Strategic Applications

The primary role of the Z-group is to protect primary and secondary amines from unwanted reactions by converting them into less nucleophilic carbamates.[2] This protection is crucial during peptide bond formation, where the unprotected α-amino group of an amino acid would otherwise lead to uncontrolled polymerization.[3] The Z-group's urethane-type linkage also helps to suppress racemization at the α-carbon during coupling reactions.[4]

Beyond peptide synthesis, the Z-group finds broad application in the synthesis of complex natural products and pharmaceutical agents where selective amine protection is required. Its stability under a range of conditions, including moderately acidic and basic environments, makes it compatible with various synthetic transformations.[4]

Orthogonality: A Key Advantage in Complex Syntheses

A significant advantage of the Z-group is its orthogonality with other common amine protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Orthogonality refers to the ability to remove one protecting group in the presence of another by employing specific, non-interfering reaction conditions.

-

Z vs. Boc: The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group. This allows for the selective deprotection of Boc-protected amines while Z-protected amines remain intact.

-

Z vs. Fmoc: Conversely, the Z-group is stable to the basic conditions (e.g., piperidine) required for Fmoc group removal, enabling its use for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).

This orthogonality is a cornerstone of modern synthetic strategy, allowing for the differential protection and sequential deprotection of multiple amine functionalities within a single molecule.

Quantitative Data: A Comparative Overview of Protection and Deprotection

The efficiency of the introduction and removal of the Z-group is critical for the overall yield and success of a synthetic sequence. The following tables summarize quantitative data for common protection and deprotection methods.

Table 1: Z-Group Protection of Amines

| Substrate Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Amino Acid | Benzyl (B1604629) Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | |

| Aromatic Amine | Cbz-Cl | - | Water | Room Temp | 1-2 | 90-98 | |

| Aliphatic Amine | Cbz-Cl | - | Water | Room Temp | 1-2 | 92-96 | |

| Secondary Amide | Cbz-Cl | LiHMDS | THF | -78 to RT | 1 | 85-95 |

Table 2: Z-Group Deprotection Methods

| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp | 1-16 | >95 | |

| Catalytic Hydrogenolysis | H₂ (1 atm), 5% Pd/C | Methanol | 60 | 40 | Not specified | |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.5-2 | 85-95 | |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1-1.5 | Not specified | |

| Lewis Acid Cleavage | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp | 0.5-2 | 85-98 | |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMA) | 75 | 1-4 | 80-95 |

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the Z protecting group.

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-group are crucial for reproducible and high-yielding synthetic outcomes.

Protocol 1: Z-Group Protection of an Amino Acid

This protocol describes the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate under aqueous basic conditions.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the pure Z-protected amino acid.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Z-group using catalytic hydrogenation with palladium on carbon.

Materials:

-

Z-protected peptide or amine

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen source (e.g., H₂ balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Z-protected substrate in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.

Conclusion

The benzyloxycarbonyl (Z) protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ease of introduction, well-defined stability, and multiple, reliable deprotection methods have solidified its role in the synthesis of peptides and other complex nitrogen-containing molecules. The orthogonality of the Z-group with other key protecting groups like Boc and Fmoc allows for intricate and elegant synthetic strategies, enabling the construction of highly functionalized molecules. A thorough understanding of the quantitative aspects of its application and the nuances of its various cleavage protocols, as outlined in this guide, is essential for its effective and efficient implementation in research and development.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Z-Nle-OH

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a derivative of the amino acid norleucine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential biological interactions.

Core Physicochemical Data

This compound is a white, crystalline powder. Its key physicochemical properties, along with those of its D- and DL-isomers, are summarized in the table below for comparative analysis.

| Property | Z-L-Nle-OH | Z-D-Nle-OH | Z-DL-Nle-OH |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol | 265.3 g/mol | 265.31 g/mol |

| Melting Point | Not specified | 56-58 °C | 100-107 °C |

| Appearance | White powder | Not specified | White powder |

| Predicted pKa | Not specified | 4.00 ± 0.21 | Not specified |

| Solubility | Soluble in water.[1] The acidity (pKa) values for the unprotected amino acid norleucine are 2.39 (carboxyl) and 9.76 (amino), which makes it suitable for various biochemical applications.[1] | Not specified | Not specified |

| Storage | Store at 0-8°C. | Sealed in dry, 2-8°C. | Store at 0-8°C. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a digital melting point apparatus, such as a DigiMelt or Mel-Temp.[2][3]

Procedure:

-

A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.[2]

-

The capillary tube is placed in the heating block of the apparatus.[2]

-

For an unknown compound, a rapid heating ramp (10-20 °C/minute) is used to determine an approximate melting range.[2]

-

A second, more precise measurement is then performed with a slower ramp rate (1-2 °C/minute), starting from a temperature approximately 20 °C below the approximate melting point.[2]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[3]

Caption: Workflow for determining the melting point of this compound.

Solubility Determination

The solubility of this compound can be assessed in various solvents to establish a solubility profile.[4][5]

Procedure:

-

Begin by attempting to dissolve a small, accurately weighed amount of this compound in deionized water.[6]

-

If the peptide is acidic (which can be predicted by its structure), and it does not dissolve in water, a dilute basic solution such as 0.1 M ammonium (B1175870) bicarbonate can be used. Conversely, if the peptide is basic, a dilute acidic solution like 10% acetic acid can be employed.[6]

-

For hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) may be necessary.[7] A common starting point is to dissolve the compound in a minimal amount of DMSO.[6]

-

To aid dissolution, vortexing and sonication can be applied.[5] Gentle warming may also be used, but care should be taken to avoid degradation.[5]

-

The solubility is determined by visual inspection for a clear, particle-free solution and can be quantified by preparing a saturated solution and measuring the concentration of the dissolved solute using a suitable analytical method like UV-spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by titration.[8][9]

Procedure:

-

A known concentration of this compound is dissolved in water or a suitable co-solvent if water solubility is low.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[8]

-

A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.[9]

-

The initial pH of the this compound solution is recorded.[8]

-

The NaOH solution is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to stabilize.[8]

-

The titration is continued past the expected equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[10]

Potential Biological Interactions and Signaling Pathways

While direct signaling pathways initiated by this compound are not well-documented, its structural similarity to other biologically active molecules suggests potential interactions. A fluorogenic peptide substrate containing norleucine, Z-Nle-Lys-Arg-AMC, is known to be a substrate for cathepsin B.[11] Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.[11][12][13] It is involved in signaling pathways such as the TNF-α/ASK1/JNK pathway and the activation of the NLRP3 inflammasome.[12][14] Given this, this compound could potentially act as a modulator of cathepsin B activity.

Caption: Logical diagram of this compound's potential influence on Cathepsin B-mediated pathways.

References

- 1. lifetein.com [lifetein.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. biobasic.com [biobasic.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. genscript.com [genscript.com]

- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. Cathepsin B - Wikipedia [en.wikipedia.org]

- 12. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Z-L-Norleucine (Z-Nle-OH) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Z-L-Norleucine (Z-Nle-OH) powder, a key reagent in peptide synthesis and various biochemical studies. Adherence to these guidelines is essential to ensure the integrity, stability, and safe use of this compound in a laboratory setting.

Physicochemical Properties

Z-L-Norleucine is a derivative of the amino acid L-norleucine, featuring a benzyloxycarbonyl (Z) protecting group on the amino terminus. This modification enhances its utility in synthetic applications by preventing unwanted side reactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-norleucine |

| Synonyms | Z-L-Nle-OH, Cbz-L-Nle-OH |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 56-58 °C[1] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol. Limited solubility in water. |

| pKa | Estimated around 4.00 ± 0.21 (for the carboxylic acid group)[1] |

Storage and Stability

Proper storage of this compound powder is crucial to prevent degradation and maintain its purity over time. The stability of the compound is influenced by temperature, moisture, and pH.

Recommended Storage Conditions

For optimal stability, this compound powder should be stored under the conditions outlined in Table 2.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container in a dry environment. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. | |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for working stock solutions. |

Stability Considerations

This compound possesses a carbamate (B1207046) linkage within its benzyloxycarbonyl group. Carbamates are generally more stable against hydrolysis than esters, particularly under neutral or acidic conditions. However, they can be susceptible to degradation under basic conditions. The benzyloxycarbonyl group can be cleaved by catalytic hydrogenation.

Thermal degradation of N-protected amino acids can occur at elevated temperatures, often leading to decomposition rather than melting or sublimation. For N-protected amino acids, significant decomposition can begin at temperatures above their melting points. It is advisable to handle the compound at room temperature for short periods and avoid prolonged exposure to high heat.

Handling and Safety Precautions

This compound is intended for research use only. Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Respiratory Protection: Avoid inhaling the powder. Use a dust mask or work in a well-ventilated area, such as a fume hood, especially when handling larger quantities.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

Experimental Protocols

Preparation of Stock Solutions

A common solvent for preparing stock solutions of this compound for in vitro studies is DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex or sonicate briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Use in Solution-Phase Peptide Synthesis

This compound is a valuable building block in solution-phase peptide synthesis. The following is a general workflow for its incorporation into a peptide chain.

Caption: General workflow for using this compound in peptide synthesis.

Leucine (B10760876) Aminopeptidase (B13392206) Inhibition Assay

Norleucine can act as an inhibitor of leucine aminopeptidase. A general protocol to assess the inhibitory activity of this compound is outlined below.

Materials:

-

Leucine aminopeptidase enzyme

-

Substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted this compound solutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for a leucine aminopeptidase inhibition assay.

Role in Research

Methionine Analogue in Protein Studies

Norleucine is a structural analogue of methionine, lacking the sulfur atom in the side chain. This property makes this compound a useful tool in protein engineering and functional studies to probe the role of methionine residues. By substituting methionine with norleucine, researchers can investigate the importance of the sulfur atom in protein stability, folding, and function, particularly in the context of oxidative stress.

Caption: Use of this compound to study the role of methionine in proteins.

Quality Control

The purity of this compound is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing purity.

HPLC Purity Analysis (General Method)

A reversed-phase HPLC method can be employed to determine the purity of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).

-

Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 254 nm).

-

Quantification: Purity is typically determined by the area percentage of the main peak.

NMR Purity Analysis

¹H NMR spectroscopy can confirm the structure and assess the purity of this compound. The presence of characteristic peaks for the benzyloxycarbonyl group and the norleucine backbone, along with the absence of significant impurity signals, indicates high purity. Quantitative NMR (qNMR) can be used for a more precise purity determination by comparing the integral of a known proton signal of this compound to that of a certified internal standard.

This guide provides essential information for the safe and effective use of this compound powder in a research setting. For further details, always refer to the specific product information and Safety Data Sheet (SDS) provided by the supplier.

References

Z-Nle-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural properties, particularly the linear four-carbon side chain of the norleucine residue and the presence of the bulky benzyloxycarbonyl (Z) protecting group, make it a valuable building block in the design and synthesis of peptidomimetics and enzyme inhibitors. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Core Concepts: Chemical and Physical Properties

This compound is a white to off-white powder. The benzyloxycarbonyl group provides a crucial N-terminal protection that is stable under various coupling conditions used in peptide synthesis and can be selectively removed, typically by catalytic hydrogenation. The norleucine residue, an isomer of leucine, introduces a straight-chain aliphatic side chain, which can influence the conformational properties and binding interactions of peptides and inhibitors.

Table 1: Physicochemical Properties of Z-L-Nle-OH and Z-D-Nle-OH

| Property | Z-L-Nle-OH | Z-D-Nle-OH |

| Synonyms | N-Benzyloxycarbonyl-L-norleucine, Z-L-Norleucine | N-Benzyloxycarbonyl-D-norleucine, (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid |

| CAS Number | 39608-30-5[1] | 15027-14-2[2] |

| Molecular Formula | C₁₄H₁₉NO₄[1] | C₁₄H₁₉NO₄[2] |

| Molecular Weight | 265.30 g/mol [1] | 265.3 g/mol |

| Appearance | White powder | Solid |

| Melting Point | Not available | 56-58°C |

| Boiling Point | Not available | 449.2±38.0 °C (Predicted) |

| Density | Not available | 1.160±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, methanol, and chloroform. Not miscible or difficult to mix in water. | May dissolve in DMSO. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Store at 2-8°C, sealed in a dry environment. |

Applications in Peptide Synthesis

The primary application of this compound is as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The Z-group offers orthogonal protection to the more commonly used Fmoc and Boc protecting groups, allowing for more complex synthetic strategies.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide with a C-terminal this compound on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Z-L-Nle-OH

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (this compound):

-

Dissolve Z-L-Nle-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc-Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent Fmoc-protected amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Diagram: Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solution-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the synthesis of a dipeptide, Z-Nle-Gly-OMe, in solution.

Materials:

-

Z-L-Nle-OH

-

Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

10% Aqueous Potassium Bisulfate (KHSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralization of Amino Acid Ester: Suspend H-Gly-OMe·HCl (1 eq.) in DCM and add TEA (1 eq.) to neutralize the salt. Stir for 15 minutes.

-

Activation of this compound: In a separate flask, dissolve Z-L-Nle-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.

-

Coupling Reaction:

-

Add the neutralized glycine methyl ester solution to the Z-L-Nle-OH solution.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 10% aqueous KHSO₄, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude dipeptide by recrystallization or column chromatography.

Diagram: Solution-Phase Peptide Synthesis Workflow

Caption: General workflow for Solution-Phase Peptide Synthesis.

Application as an Enzyme Inhibitor

This compound is a common component in the design of protease inhibitors, particularly for cysteine proteases like calpains and cathepsins. The benzyloxycarbonyl group often occupies the S2 or S3 subsite of the enzyme's active site, while the norleucine side chain can make favorable hydrophobic interactions within the binding pocket. While specific quantitative data for this compound containing inhibitors is limited in publicly available literature, data for structurally similar inhibitors provide valuable insights.

Table 2: Inhibition Data for Structurally Similar Z-Protected Amino Acid-Containing Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Calpain I (µ-calpain) | 19 nM | |

| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Calpain II (m-calpain) | 120 nM | |

| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Cathepsin B | 750 nM | |

| Z-Leu-Abu-CONH-(CH₂)₂-3-indolyl | Cathepsin B | 31 nM |

Note: Nva = Norvaline, Abu = α-Aminobutyric acid. These are structurally similar to Norleucine.

Signaling Pathways Targeted by this compound Containing Inhibitors

By inhibiting proteases like calpains and cathepsins, compounds incorporating this compound can modulate various cellular signaling pathways implicated in numerous diseases.

Calpain Signaling: Calpains are calcium-dependent cysteine proteases involved in cell motility, proliferation, and apoptosis. Dysregulation of calpain activity is associated with neurodegenerative diseases, muscular dystrophy, and cancer. Calpain activation can be triggered by an influx of calcium, leading to the cleavage of various substrates, including cytoskeletal proteins and signaling molecules.

Diagram: Simplified Calpain Activation Pathway

Caption: Inhibition of the calpain signaling pathway.

Cathepsin Signaling: Cathepsins are primarily found in lysosomes and are involved in protein degradation. However, they can be secreted and play roles in extracellular matrix remodeling, antigen presentation, and apoptosis. Aberrant cathepsin activity is linked to cancer progression, and various inflammatory and immunological disorders.

Diagram: Simplified Cathepsin Signaling in Cancer

Caption: Inhibition of cathepsin-mediated tumor progression.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a this compound-containing compound against a target protease using a spectrophotometric assay.

Materials:

-

Purified target enzyme (e.g., calpain, cathepsin)

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

This compound containing inhibitor

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare a solution of the enzyme in the assay buffer.

-

Prepare a solution of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the inhibitor dilutions to the respective wells.

-

Add a control with no inhibitor (vehicle control).

-

Add the enzyme solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Immediately start measuring the absorbance or fluorescence at regular intervals using the microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

If desired, perform further kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition.

-

Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a versatile and valuable non-proteinogenic amino acid in the toolbox of medicinal chemists and peptide scientists. Its unique properties facilitate the synthesis of complex peptides and the development of potent enzyme inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their endeavors to create novel therapeutics. Further exploration into the specific biological activities of this compound-containing compounds will undoubtedly continue to expand their applications in medicine.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Norleucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid Norleucine (Nle) into synthetic peptides using solid-phase peptide synthesis (SPPS). While the user specified Z-Nle-OH, it is important to note that the benzyloxycarbonyl (Z) protecting group is primarily utilized in solution-phase peptide synthesis.[1][2] The current industry standard for solid-phase peptide synthesis (SPPS) overwhelmingly employs the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[3][4][5] Therefore, this document will focus on the well-established and more practical Fmoc-Nle-OH protocol for SPPS.

Norleucine, an isomer of leucine, is a useful tool in peptide design as a non-oxidizable isostere for methionine. Its incorporation can enhance the stability of peptides while probing the functional role of methionine residues.

Overview of Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The general workflow involves a cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Norleucine using the Fmoc/tBu strategy.

Materials and Reagents

| Reagent | Purpose | Typical Grade/Purity |

| Resin | ||

| Rink Amide Resin | Solid support for C-terminally amidated peptides | 100-200 mesh, ~0.5-1.0 mmol/g substitution |

| Amino Acids | ||

| Fmoc-Nle-OH | Norleucine building block | ≥98% HPLC |

| Other Fmoc-protected amino acids | Building blocks for the peptide sequence | Peptide synthesis grade |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous, peptide synthesis grade |

| Reagents | ||

| Piperidine (B6355638) | Fmoc deprotection agent | Reagent grade |

| HBTU/HOBt or HATU | Coupling activators | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Reagent grade |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection agent | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |

| Dithiothreitol (DTT) | Scavenger for cleavage (if Trp is present) | Reagent grade |

| Diethyl ether | For peptide precipitation | Anhydrous, reagent grade |

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling

-

Place 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin three times with 5 mL of DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin five times with 5 mL of DMF.

Step 3: Amino Acid Coupling (Incorporation of Fmoc-Nle-OH)

-

In a separate vial, dissolve Fmoc-Nle-OH (4 equivalents, 0.4 mmol, ~141 mg) and HOBt (4 equivalents, 0.4 mmol, ~54 mg) in a minimal amount of DMF.

-

Add HBTU (3.9 equivalents, 0.39 mmol, ~148 mg) to the amino acid solution.

-

Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation mixture and vortex for 1-2 minutes. The solution should change color.

-

Add the activated Fmoc-Nle-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the coupling reaction, perform a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

-

Once the reaction is complete, drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of DMF.

Step 4: Peptide Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

Step 6: Cleavage and Global Deprotection

-

Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

-

Reduce the volume of the TFA solution using a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 3000-4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.

-

After the final wash, dry the peptide pellet under vacuum to remove residual ether.

Step 7: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Unit | Notes |

| Synthesis Scale | 0.1 | mmol | |

| Resin Loading | 0.5 | mmol/g | This can vary depending on the resin batch. |

| Fmoc-Amino Acid Excess | 4 | equivalents | Relative to resin loading. |

| Coupling Agent (HBTU) Excess | 3.9 | equivalents | Relative to resin loading. |

| Base (DIPEA) Excess | 8 | equivalents | Relative to resin loading. |

| Deprotection Solution | 20% Piperidine in DMF | v/v | |

| Cleavage Cocktail Volume | 5 | mL | |

| Typical Crude Peptide Yield | 70-90 | % | Dependent on sequence length and complexity. |

| Typical Purified Peptide Yield | 15-40 | % | Highly dependent on the peptide sequence. |

Visualizations

Workflow and Signaling Pathways

The following diagrams illustrate the overall workflow of solid-phase peptide synthesis and the key chemical transformations in each cycle.

Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: The chemical cycle of amino acid addition in Fmoc-SPPS.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and techniques of solution-phase peptide synthesis (SPPS) utilizing N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH). This methodology remains a cornerstone for the scalable synthesis of short peptides, peptide fragments for convergent approaches, and peptides incorporating non-proteinogenic amino acids like norleucine.

Norleucine, an isomer of leucine (B10760876), is a valuable building block in peptide chemistry. Its incorporation can enhance the metabolic stability of peptides by providing resistance to enzymatic degradation, thereby improving their in vivo half-life.[1] Furthermore, the unique structural properties of norleucine can modulate the biological activity and conformational characteristics of the resulting peptide.[1] The benzyloxycarbonyl (Z) group is a robust and widely used protecting group for the α-amino function, stable under various coupling conditions and readily removable by catalytic hydrogenation.[2][3]

This document outlines detailed protocols for the preparation of a model dipeptide, Z-Nle-Ala-OEt, covering the coupling of this compound with an amino acid ester and the subsequent deprotection of the N-terminal Z-group.

Data Presentation

The following tables summarize the materials and expected quantitative outcomes for the solution-phase synthesis of the model dipeptide, Z-Nle-Ala-OEt. The yields are representative of typical solution-phase peptide coupling and deprotection reactions.

Table 1: Materials and Reagents for the Synthesis of Z-Nle-Ala-OEt

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₁₄H₁₉NO₄ | 265.30 | N-protected amino acid |

| L-Alanine ethyl ester hydrochloride (H-Ala-OEt·HCl) | C₅H₁₂ClNO₂ | 153.61 | C-terminal amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[3][5] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for workup |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous wash |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

| Palladium on carbon (10% Pd/C) | Pd/C | - | Catalyst for deprotection |

| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent for deprotection |

| Hydrogen (H₂) | H₂ | 2.02 | Reducing agent for deprotection |

Table 2: Quantitative Parameters for the Synthesis of Z-Nle-Ala-OEt

| Step | Parameter | Value | Notes |

| Peptide Coupling | |||

| This compound | 1.0 eq | ||

| H-Ala-OEt·HCl | 1.0 eq | ||

| DCC | 1.1 eq | ||

| HOBt | 1.1 eq | ||

| TEA | 1.0 eq | For neutralization of H-Ala-OEt·HCl | |

| Reaction Time | 12-24 hours | Monitored by TLC | |

| Expected Yield of Z-Nle-Ala-OEt | 85-95% | After purification | |

| Z-Group Deprotection | |||

| Z-Nle-Ala-OEt | 1.0 eq | ||

| 10% Pd/C | 10% by weight | ||

| Hydrogen Pressure | 1 atm (balloon) | ||

| Reaction Time | 2-4 hours | Monitored by TLC | |

| Expected Yield of H-Nle-Ala-OEt | >95% | After filtration and solvent removal |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the dipeptide Z-Nle-Ala-OEt and the subsequent removal of the Z-protecting group.

Protocol 1: Peptide Coupling - Synthesis of Z-Nle-Ala-OEt

This protocol details the coupling of this compound with L-alanine ethyl ester using DCC and HOBt as the coupling reagents.

Materials:

-

This compound

-

H-Ala-OEt·HCl

-

DCC

-

HOBt

-

TEA

-

Anhydrous DCM

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

In a separate flask, suspend H-Ala-OEt·HCl (1.0 eq) in anhydrous DCM and add TEA (1.0 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

-

Cool the solution of this compound and HOBt to 0 °C in an ice bath.

-

Add the neutralized H-Ala-OEt solution to the cooled this compound solution.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight (12-24 hours). A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield pure Z-Nle-Ala-OEt.

Protocol 2: N-Terminal Z-Group Deprotection

This protocol describes the removal of the benzyloxycarbonyl (Z) group from the dipeptide via catalytic hydrogenation.[3]

Materials:

-

Z-Nle-Ala-OEt

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the purified Z-Nle-Ala-OEt (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

-